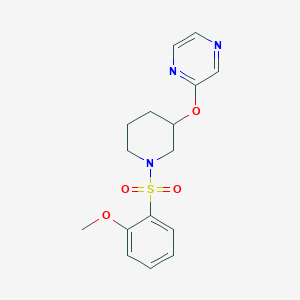

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports an organophotocatalysed [1 + 2 + 3] strategy to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .

Molecular Structure Analysis

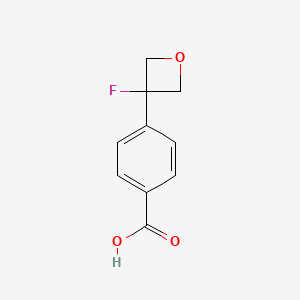

The molecular structure of “2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine” is represented by the molecular formula C16H19N3O4S. More detailed structural information might be available in specialized databases or scientific literature.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidine derivatives, including MPO, serve as crucial building blocks in drug design. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers explore MPO’s potential as a scaffold for novel drug candidates targeting specific diseases or biological pathways .

Antiviral Agents

Given the ongoing global health challenges, antiviral research remains a priority. Scientists have investigated MPO and its derivatives for their antiviral properties. In vitro and in silico studies assess their efficacy against a broad spectrum of viruses. Understanding MPO’s interactions with viral proteins and its impact on viral replication can guide the development of effective antiviral therapies .

Chemical Biology and Target Identification

MPO’s unique chemical structure allows researchers to use it as a probe for target identification. By modifying its substituents or functional groups, scientists can tailor MPO derivatives to interact selectively with specific biological targets. These studies contribute to our understanding of cellular processes and potential therapeutic interventions.

Materials Science and Nanotechnology

Beyond medicinal applications, MPO derivatives find utility in materials science. Researchers explore their use in nanomaterials, sensors, and drug delivery systems. By incorporating MPO-based molecules into nanocarriers, they enhance drug stability, controlled release, and targeted delivery to specific tissues or cells.

Organic Synthesis and Methodology Development

Efficient synthetic methods for obtaining MPO derivatives are essential. Researchers focus on developing cost-effective and scalable routes to access these compounds. Strategies include cyclization, annulation, multicomponent reactions, and functionalization. These synthetic advances enable broader exploration of MPO’s applications .

Biochemical Assays and High-Throughput Screening

MPO derivatives serve as valuable tools in biochemical assays and high-throughput screening platforms. Researchers use them to probe enzyme activity, receptor binding, and cellular responses. By assessing MPO’s effects on specific biological pathways, they identify potential drug leads or study protein-ligand interactions .

Eigenschaften

IUPAC Name |

2-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-22-14-6-2-3-7-15(14)24(20,21)19-10-4-5-13(12-19)23-16-11-17-8-9-18-16/h2-3,6-9,11,13H,4-5,10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCLLTDPFPVIKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2370373.png)

![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2370374.png)

![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)

![N-[(E)-(4-ethoxyphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B2370377.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)

![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)

![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)

![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)